molecular formula C8H7F3O2 B152197 4-(Trifluoromethoxy)benzyl alcohol CAS No. 1736-74-9

4-(Trifluoromethoxy)benzyl alcohol

Cat. No.: B152197
CAS No.: 1736-74-9
M. Wt: 192.13 g/mol
InChI Key: ZLSOZAOCYJDPKX-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula CF3OC6H4CH2OH. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl alcohol moiety. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethoxy)benzyl alcohol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate in the study of inducible O-demethylase of Sporomusa ovata, which is involved in the demethylation of methoxynaphthols, methoxyfuran, and fluoroanisols under anaerobic conditions . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of this compound to the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in the expression of genes involved in metabolic processes . Additionally, it has been shown to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound has been used in kinetic studies of phosphonoformate prodrugs and aquachromium (IV), where it acts as a reagent . These binding interactions often result in conformational changes in the target biomolecules, which can subsequently affect their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of 108 °C at 25 mmHg and a density of 1.326 g/mL at 25 °C . Prolonged exposure to certain conditions may lead to its degradation, which can impact its efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. For example, studies have shown that high doses of this compound can cause significant changes in cellular function and metabolism, leading to toxic effects . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s efficacy in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound has been shown to undergo metabolic transformations, leading to the formation of different metabolites. These metabolic pathways often involve the action of specific enzymes that catalyze the conversion of this compound into its metabolites . The effects of these metabolic transformations on metabolic flux and metabolite levels are critical factors in understanding the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound can interact with various transporters and binding proteins that facilitate its movement across cellular membranes. For instance, this compound has been shown to be transported within cells through specific transporters, leading to its accumulation in certain cellular compartments . These interactions play a crucial role in determining the compound’s localization and its subsequent effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in specific subcellular compartments, where it exerts its biochemical effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzyl alcohol typically involves the trifluoromethoxylation of benzyl alcohol derivatives. One common method includes the reaction of this compound with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . Another method involves the use of trifluoromethyl ethers, which are prepared using reagents like XtalFluor-E and trichloroisocyanuric acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale trifluoromethoxylation reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethoxy)benzyl bromide
  • 4-(Trifluoromethyl)benzaldehyde

Comparison: 4-(Trifluoromethoxy)benzyl alcohol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to its analogs. For example, 4-(Trifluoromethyl)benzyl alcohol lacks the oxygen atom in the trifluoromethoxy group, resulting in different reactivity and stability profiles . Similarly, 4-(Trifluoromethoxy)benzyl bromide contains a bromine atom, making it more reactive in substitution reactions .

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSOZAOCYJDPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169637
Record name 4-(Trifluoromethoxy)benzyl alcohol
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Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-74-9
Record name 4-(Trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzyl alcohol
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Record name 4-(Trifluoromethoxy)benzyl alcohol
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Record name 1736-74-9
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Synthesis routes and methods I

Procedure details

8.55 g of 4-trifluoromethoxybenzaldehyde, 0.63 g of bis(triphenylphosphine) palladium dichloride and 6.12 g of sodium formate were placed in a flask fitted with a reflux condenser, 45 ml of DMF were added and the mixture was stirred and heated at 110° C. The course of the reaction was monitored by means of GC. After conversion was complete (GC monitoring), the reaction mixture was allowed to cool to 21° C. and the catalyst was separated off by filtration through silica gel. The filter was rinsed with methyl tert-butyl ether and the filtrate washed with 3×100 ml of water in order to remove the DMF. This gave 6.0 g (69% of theory) of 4-trifluoromethoxybenzyl alcohol.
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium dichloride
Quantity
0.63 g
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of lithium aluminium hydride in diethyl ether (1.0M, 69.4 ml) was added dropwise to a stirred solution of 4-(trifluoromethoxy)benzonitrile (6.0 g) in diethyl ether (120 ml) over 15 minutes. Water (2.66 ml), 10% sodium hydroxide solution (2.66 ml) and water (7.98 ml) were then added successively, dropwise. The precipitated solid was filtered off and washed with diethyl ether. The filtrate and washings were combined and evaporated under reduced pressure to give 4-(trifluoromethoxy)benzyl alcohol, N.M.R. in deuteriochloroform: δ2.3 (1H,s), 4.65 (2H,s), 7.2 (2H,d), 7.35 (2H,d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
69.4 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.98 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)benzyl alcohol
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4-(Trifluoromethoxy)benzyl alcohol
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4-(Trifluoromethoxy)benzyl alcohol
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4-(Trifluoromethoxy)benzyl alcohol
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4-(Trifluoromethoxy)benzyl alcohol
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4-(Trifluoromethoxy)benzyl alcohol
Customer
Q & A

Q1: The research paper mentions that 4-(trifluoromethoxy)benzyl alcohol was not transformed into hydroxylated products by the O-demethylase activity from Sporomusa ovata. What does this suggest about the enzyme's substrate specificity?

A1: The fact that this compound remained unchanged suggests that the O-demethylase enzyme from Sporomusa ovata has a specific preference for the structure of its substrates. [] While the enzyme effectively cleaves methyl-oxygen bonds in a range of methoxy-containing compounds, the presence of the trifluoromethyl group and the benzyl alcohol moiety in this compound appears to hinder its recognition and processing by the enzyme. This highlights the importance of specific structural features for substrate binding and enzymatic activity in this anaerobic O-demethylation process.

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